molecular formula C25H20N6O2 B10871520 2-[4-(Dimethylamino)phenyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

2-[4-(Dimethylamino)phenyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

Cat. No.: B10871520
M. Wt: 436.5 g/mol
InChI Key: CABGYSPBMUXTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Dimethylamino)phenyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocycles

Preparation Methods

The synthesis of 2-[4-(Dimethylamino)phenyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL typically involves multi-step organic reactions. The synthetic route may include the formation of intermediate compounds such as pyridyl and chromeno derivatives, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Properties

Molecular Formula

C25H20N6O2

Molecular Weight

436.5 g/mol

IUPAC Name

13-[4-(dimethylamino)phenyl]-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C25H20N6O2/c1-30(2)17-7-5-15(6-8-17)23-28-24-22-21(16-4-3-11-26-13-16)19-10-9-18(32)12-20(19)33-25(22)27-14-31(24)29-23/h3-14,21,32H,1-2H3

InChI Key

CABGYSPBMUXTIA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CN=CC=C6

Origin of Product

United States

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